molecular formula C16H11N3OS2 B11594936 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-carboxamide

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-carboxamide

Cat. No.: B11594936
M. Wt: 325.4 g/mol
InChI Key: TXNJDOUXNHRQAS-UHFFFAOYSA-N
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Description

N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound features a unique structure that combines an imidazo[2,1-b][1,3]thiazole moiety with a thiophene-2-carboxamide group, making it a promising candidate for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the imidazo[2,1-b][1,3]thiazole core through the reaction of 2-aminothiazole with α-halocarbonyl compounds . This is followed by the coupling of the imidazo[2,1-b][1,3]thiazole intermediate with a thiophene-2-carboxylic acid derivative under amide coupling conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry might be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Levamisole: An imidazo[2,1-b][1,3]thiazole derivative known for its immunomodulatory properties.

    Benzimidazole: A related compound with broad-spectrum biological activities.

    Thiazole: A simpler heterocyclic compound with various applications.

Uniqueness

N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE stands out due to its combined imidazo[2,1-b][1,3]thiazole and thiophene-2-carboxamide structure, which imparts unique chemical and biological properties. This dual functionality enhances its potential for diverse applications compared to simpler analogs.

Properties

Molecular Formula

C16H11N3OS2

Molecular Weight

325.4 g/mol

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C16H11N3OS2/c20-15(14-5-2-7-21-14)17-12-4-1-3-11(9-12)13-10-19-6-8-22-16(19)18-13/h1-10H,(H,17,20)

InChI Key

TXNJDOUXNHRQAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C3=CN4C=CSC4=N3

Origin of Product

United States

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